1-(4-Hydroxyphenyl)dec-1-en-3-one
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Overview
Description
. It is a yellow liquid with an aromatic taste and is fat-soluble. This compound is widely used in the cosmetic industry as an emollient, sunscreen, and fragrance . Additionally, it serves as an intermediate in the field of medicine for synthesizing certain drugs .
Preparation Methods
1-(4-Hydroxyphenyl)dec-1-en-3-one can be synthesized through various methods. A common synthetic route involves the esterification reaction of carbonyl compounds and styrene, followed by partial hydrogenation . This method allows for the efficient production of the compound in a laboratory setting. Industrial production methods may involve similar chemical synthesis techniques but on a larger scale to meet commercial demands .
Chemical Reactions Analysis
1-(4-Hydroxyphenyl)dec-1-en-3-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-Hydroxyphenyl)dec-1-en-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)dec-1-en-3-one involves its interaction with molecular targets and pathways. For example, it may inhibit enzymes such as α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces . These interactions can influence various biological processes, including carbohydrate metabolism and antioxidant defense .
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)dec-1-en-3-one can be compared with other similar compounds, such as:
6-Shogaol (CAS#555-66-8): A compound with similar structural features but different functional groups, leading to distinct biological activities.
Paradol (CAS#27113-22-0): Another structurally related compound with unique pharmacological properties.
6-Gingerol (CAS#23513-14-6): Shares a similar backbone structure but has different substituents, resulting in varied chemical and biological properties.
These compounds highlight the uniqueness of this compound in terms of its specific functional groups and applications.
Properties
Molecular Formula |
C16H22O2 |
---|---|
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)dec-1-en-3-one |
InChI |
InChI=1S/C16H22O2/c1-2-3-4-5-6-7-15(17)11-8-14-9-12-16(18)13-10-14/h8-13,18H,2-7H2,1H3 |
InChI Key |
OSHSLMUZKCDEDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
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